2-sulfanyl-1H-pyrimidin-6-one
Overview
Description
The compound with the identifier “2-sulfanyl-1H-pyrimidin-6-one” is known as 3-Methyl-cis,cis-hexadienedioate. This compound is a derivative of hexadienedioic acid, characterized by the presence of a methyl group at the third position and two double bonds in the cis configuration. It is a dicarboxylic acid with significant applications in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-cis,cis-hexadienedioate can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 3-methyl-2,4-hexadienoic acid. This reaction typically requires a palladium catalyst and hydrogen gas under controlled temperature and pressure conditions. The reaction proceeds as follows: [ \text{3-Methyl-2,4-hexadienoic acid} + \text{H}_2 \xrightarrow{\text{Pd}} \text{3-Methyl-cis,cis-hexadienedioate} ]
Industrial Production Methods
In industrial settings, the production of 3-Methyl-cis,cis-hexadienedioate often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The process typically includes the following steps:
Feed Preparation: The reactants are prepared and mixed in the desired stoichiometric ratios.
Reaction: The mixture is passed through a reactor containing the palladium catalyst at elevated temperatures and pressures.
Separation and Purification: The product is separated from the reaction mixture using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-cis,cis-hexadienedioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into saturated dicarboxylic acids using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the methyl group is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 3-methyl-2,4-hexadienedioic acid.
Reduction: Formation of 3-methylhexanedioic acid.
Substitution: Formation of halogenated derivatives such as 3-bromo-3-methyl-cis,cis-hexadienedioate.
Scientific Research Applications
3-Methyl-cis,cis-hexadienedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Properties
IUPAC Name |
2-sulfanyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2OS/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMGGZBWXRYJHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(NC1=O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(NC1=O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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